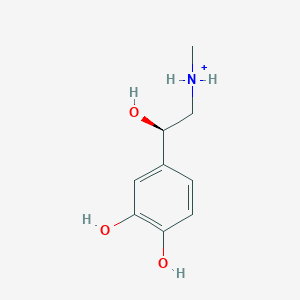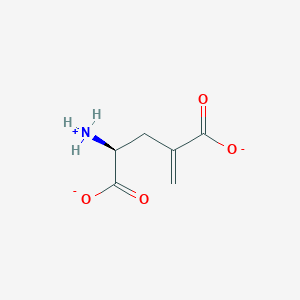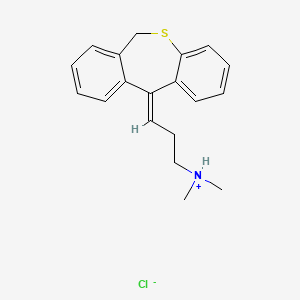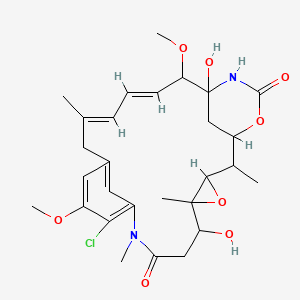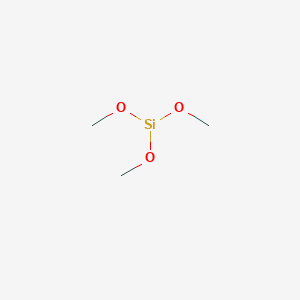
Trimetoxisilano
Descripción general
Descripción
Trimethoxysilane is an organosilicon compound with the chemical formula HSi(OCH₃)₃. It is a clear, colorless liquid that is slightly soluble in water. This compound is widely used as a basic raw material for the preparation of silicone materials. It contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond, making it a versatile reagent in various chemical processes .
Aplicaciones Científicas De Investigación
Trimethoxysilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology and Medicine: Trimethoxysilane is used in the preparation of biocompatible materials and coatings for medical devices.
Industry: It is employed in the production of silicone materials, adhesives, coatings, and sealants.
Mecanismo De Acción
Target of Action
Trimethoxysilane (TMS) is an organosilicon compound that primarily targets the preparation of silicone materials . It is a basic raw material used in the production of silane coupling agents .
Mode of Action
TMS contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond . This dual functionality allows it to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions enable the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Biochemical Pathways
The primary biochemical pathway of TMS involves the hydrolysis of its siloxane bonds . This hydrolysis is a key step in the synthesis of silane coupling agents . The hydrolysis kinetics of TMS and other methoxysilane coupling agents have been studied using Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for TMS are not readily available, it’s important to note that TMS is a small molecule with a molar mass of 121.187 g/mol . This suggests that it could be readily absorbed and distributed in biological systems.
Result of Action
The result of TMS’s action is the production of various silicone materials . For example, it can be used to manufacture organic coupling agents, like adhesion promoters . An example is trimethoxysilylpropyl methacrylate, which is produced by the direct addition of TMS to the 3-methacryloxypropyl group in the presence of radical scavengers .
Action Environment
The action of TMS is influenced by environmental factors such as temperature and acidity . For instance, both temperature and acidity can promote the hydrolysis reactions of TMS . Furthermore, TMS is slightly soluble in water and has a vapor pressure of less than 7.2 mmHg at 20 °C , suggesting that its action, efficacy, and stability could be influenced by the solvent environment.
Análisis Bioquímico
Biochemical Properties
Trimethoxysilane plays a significant role in biochemical reactions due to its hydrolyzable siloxane bonds and active silicon-hydrogen bond . These properties allow it to participate in copolymerization, polycondensation, and disproportionation reactions . Trimethoxysilane interacts with enzymes and proteins that facilitate these reactions, such as silane coupling agents and silylating substances . The nature of these interactions involves the formation of Si-O-Si bonds, which are crucial for the synthesis of silicone-based materials .
Cellular Effects
Trimethoxysilane has been shown to affect various types of cells and cellular processes. It is known to cause respiratory tract irritation upon inhalation, which can lead to inflammation of the lungs and pneumonitis . In vitro studies using human bronchial epithelial cell lines have demonstrated that exposure to trimethoxysilane can result in cytotoxicity and the secretion of inflammatory markers . These effects indicate that trimethoxysilane influences cell signaling pathways and gene expression related to inflammation and cellular stress responses .
Molecular Mechanism
At the molecular level, trimethoxysilane exerts its effects through the formation of Si-O-Si bonds with biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context . For example, trimethoxysilane can act as a reducing agent in certain reactions, altering the redox state of enzymes and affecting their activity . Additionally, the compound’s ability to hydrolyze and form siloxane bonds plays a critical role in its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethoxysilane can change over time due to its stability and degradation properties . The compound has a relatively high vapor pressure, which means it can exist in the gas phase and be subject to hydrolysis or degradation via reaction with hydroxyl radicals in the air . Long-term exposure to trimethoxysilane in in vitro or in vivo studies has shown that it can cause persistent respiratory irritation and inflammation .
Dosage Effects in Animal Models
The effects of trimethoxysilane vary with different dosages in animal models. At low doses, the compound may cause mild respiratory irritation, while higher doses can lead to severe toxicity and even death . The lethal concentration (LC50) for inhalation in rats is 42 ppm over 4 hours, and the lethal dose (LD50) for skin exposure in rabbits is 6300 μL/kg . These findings highlight the importance of careful dosage control when using trimethoxysilane in experimental settings .
Metabolic Pathways
Trimethoxysilane is involved in metabolic pathways that include the hydrolysis of its methoxy groups to form silanol groups . These silanol groups can further react to form siloxane bonds, which are essential for the synthesis of silicone materials . The compound’s interactions with enzymes and cofactors that facilitate these reactions are critical for its metabolic activity .
Transport and Distribution
Within cells and tissues, trimethoxysilane is transported and distributed through interactions with transporters and binding proteins . The compound’s slight solubility in water allows it to diffuse across cell membranes and accumulate in specific cellular compartments . This distribution is influenced by the compound’s chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
Trimethoxysilane’s subcellular localization is determined by its ability to form siloxane bonds and interact with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These interactions can affect the compound’s activity and function within the cell, influencing processes such as gene expression and cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethoxysilane can be synthesized through several methods. One common method involves the direct reaction of silicon with methanol in the presence of a copper catalyst. This reaction can be carried out in a solvent, with the presence of a catalytically effective amount of direct synthesis catalyst and an effective catalyst-promoting amount of direct synthesis catalyst promoter, often an organic or inorganic compound possessing at least one phosphorus-oxygen bond .
Industrial Production Methods: In industrial settings, trimethoxysilane is often produced using a continuous process. This involves reacting methanol and silicon metal in the presence of a copper catalyst, optionally in an inert solvent, in a multiple reactor system containing at least three reactors. Methanol in substantially vapor form flows countercurrently to a stream containing the silicon metal .
Análisis De Reacciones Químicas
Types of Reactions: Trimethoxysilane undergoes various types of reactions, including hydrolysis, copolymerization, polycondensation, and disproportionation reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the conversion of trimethoxysilane to silanol groups in the presence of water. The reaction is often catalyzed by acids or bases.
Copolymerization and Polycondensation: These reactions involve the formation of siloxane bonds, which are crucial in the production of silicone materials. Common reagents include other silanes and catalysts such as tin or platinum compounds.
Disproportionation: This reaction involves the redistribution of silicon-hydrogen bonds and is often catalyzed by transition metal complexes.
Major Products: The major products formed from these reactions include various silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Comparación Con Compuestos Similares
3-Methacryloxypropyl Trimethoxysilane (MPS): Used for surface functionalization of nanoparticles and in polymerization reactions.
Octadecyl Trimethoxysilane (ODTMS): Used for hydrophobizing surfaces and in the formation of hybrid nanoparticles.
3-Aminopropyltriethoxysilane (APTES): Commonly used to supply amino groups for further modifications on various materials
Uniqueness of Trimethoxysilane: Trimethoxysilane is unique due to its combination of hydrolyzable siloxane bonds and an active silicon-hydrogen bond, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable reagent in the synthesis of silicone materials and other organosilicon compounds .
Propiedades
InChI |
InChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJJKWKADRNWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027482, DTXSID501338920 | |
| Record name | Trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxysilyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501338920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethoxysilane appears as a colorless liquid. Slightly soluble in water and denser than water. Hence floats on water. Very toxic by ingestion, inhalation or skin absorption. May also be corrosive to skin and eyes., Liquid, A colorless liquid; [CAMEO] | |
| Record name | TRIMETHOXYSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12878 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silane, trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7604 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
84 °C | |
| Record name | Trimethoxy silane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Hydrolyzes rapidly in water | |
| Record name | Trimethoxy silane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.860 g/cu cm at 20 °C | |
| Record name | Trimethoxy silane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
76.0 [mmHg], 76 mm Hg at 25 °C (ext) | |
| Record name | Trimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7604 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Trimethoxy silane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
2487-90-3, 99702-90-6 | |
| Record name | TRIMETHOXYSILANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12878 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimethoxy silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethoxysilane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/trimethoxysilane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Silane, trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxysilyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501338920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1J39XPF91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethoxy silane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-115 °C | |
| Record name | Trimethoxy silane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can trimethoxysilanes be used to modify the surface of materials like glass and metals?
A1: Yes. Trimethoxysilanes are commonly employed as coupling agents to enhance the adhesion between organic polymers and inorganic materials. For example, (3-N,N,N-triethanolammoniopropyl)trimethoxysilane chloride and (3-N,N-dimethyl-3-N-n-octylammoniopropyl)trimethoxysilane chloride effectively reduced bacterial adhesion on glass surfaces. [] Studies show that vinyltrimethoxysilane effectively passivates mild steel surfaces when used in a two-stage treatment involving a zinc-phosphonate solution. []
Q2: How does the chain length of aminosilanes affect their interaction with materials like Na-MMT?
A2: The chain length of aminosilanes plays a crucial role in determining the interlayer spacing of Na-MMT. Research involving 3-aminopropyltriethoxysilane (A1100), N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (A1120), and 3-[2-(2-aminoethylamino)ethylamino]-propyl-trimethoxysilane (A1130) revealed that longer chain aminosilanes led to greater interlayer spacing in Na-MMT. []
Q3: Can trimethoxysilanes be used to improve the performance of rubber composites?
A3: Yes. Research shows that treating fly ash with various trimethoxysilanes, like Vinyltrimethoxysilane (U-611), Vinyl-tris (2-methoxy-ethoxy) silane (LUVOMAXX VTMOEO DL50), 3-(glycidoxypropyl)trimethoxysilane (U-50), Bis(triethoxysilylpropyl)polysulfide silane (Si-266), and Mercaptopropyltrimethoxysilane (Dynaslan MTMO), before incorporating them into styrene-butadiene rubber (SBR) mixtures can significantly enhance the processing, mechanical, and abrasion resistance properties of the final vulcanized rubber. []
Q4: Can the properties of epoxy resins be tailored using trimethoxysilanes?
A4: Yes. The incorporation of γ-Glycidoxypropyltrimethoxysilane (GOTMS) into epoxy resins can be used to fine-tune their mechanical and thermal properties. At higher concentrations, GOTMS can self-assemble into cage-like structures, enhancing the homogeneity of the resulting hybrid material and leading to improved thermal stability and mechanical strength. []
Q5: How does the choice of amine hardener influence the properties of epoxy-trimethoxysilane hybrid materials?
A5: The selection of the amine hardener significantly impacts the morphology and properties of epoxy-trimethoxysilane hybrids. Studies comparing MXDA and Jeffamine D230 showed that MXDA, being a faster-reacting hardener, can lead to less homogeneous material with a lower glass transition temperature (Tg) compared to Jeffamine D230. []
Q6: What is the basic chemical structure of trimethoxysilanes?
A6: Trimethoxysilanes have a central silicon atom bonded to three methoxy groups (-OCH3) and one organic functional group (R), which can vary. This general structure can be represented as R-Si-(OCH3)3.
Q7: How can the structure of trimethoxysilanes be confirmed?
A7: Various spectroscopic techniques can confirm the structure of trimethoxysilanes. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the type and arrangement of atoms in the molecule. [, , ]* Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic absorption bands. [, , , , , ]* Gas Chromatography-Mass Spectrometry (GC/MS): Separates and identifies different components in a mixture and provides information about their molecular weight and fragmentation patterns. []
Q8: How do trimethoxysilanes interact with hydroxylated surfaces?
A8: Trimethoxysilanes readily react with hydroxyl groups (-OH) present on surfaces like glass, metals, and even cellulose in wood. [, , ] This reaction forms strong covalent Si-O-Si bonds, effectively anchoring the silane molecule to the surface.
Q9: What happens to the methoxy groups of trimethoxysilanes during surface modification?
A9: The methoxy groups of trimethoxysilanes are hydrolyzed in the presence of moisture, forming silanol groups (Si-OH) that can further condense with each other or with hydroxyl groups on the substrate surface. [, , ] This condensation reaction leads to the formation of a stable siloxane network (Si-O-Si) on the substrate.
Q10: Can (salen)CrCl complexes catalyze the copolymerization of trimethoxysilane-containing epoxides with carbon dioxide?
A10: Yes. Research demonstrates that (salen)CrCl complexes, in the presence of a cocatalyst like N-MeIm, effectively catalyze the copolymerization of epoxides like 2-(3,4-epoxycyclohexyl)ethyl-trimethoxysilane with carbon dioxide to produce polycarbonates. This reaction offers a potential route for synthesizing CO2-soluble polycarbonates. []
Q11: How does the functional group (R) in trimethoxysilanes influence their application?
A11: The functional group (R) significantly impacts the reactivity and application of trimethoxysilanes. For instance, epoxy-functionalized trimethoxysilanes are ideal for improving adhesion in polymer composites, while amino-functionalized ones find use in bioconjugation and surface modification for biological applications. [, , ]
Q12: How does the presence of trimethoxysilane groups in polyurethane dispersions affect their properties?
A12: Trimethoxysilane-terminated polyurethane dispersions exhibit exceptional storage stability and are free of organic solvents. Upon curing, they form water- and solvent-resistant films with enhanced toughness and scratch resistance. []
Q13: How does the concentration of a trimethoxysilane coupling agent influence the properties of an adhesive?
A13: The concentration of trimethoxysilane coupling agents plays a crucial role in determining the adhesion strength of an adhesive. Research shows that there exists an optimum concentration of the coupling agent that provides maximum adhesion strength. Beyond this optimum concentration, the adhesion strength tends to decrease. [, ]
Q14: How can the molecular weight distribution of silsesquioxanes (SSOs) derived from trimethoxysilanes be determined?
A14: UV-MALDI-TOF mass spectrometry is a powerful technique for analyzing the molar mass distribution of SSOs. This method helps identify the different cage and ladder structures formed during the hydrolytic condensation of trimethoxysilane precursors, providing valuable insights into the SSO formation mechanism. []
Q15: Are there any alternatives to using silane coupling agents like trimethoxysilanes?
A15: While silane coupling agents are highly effective, alternative surface modification techniques include plasma treatment and the use of other coupling agents like titanates and zirconates. The choice of the most suitable method depends on the specific application and the materials involved. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


